N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138157-05-6
VCID: VC6928342
InChI: InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
SMILES: CN(C1=CC=CC(=C1)CN)S(=O)(=O)C.Cl
Molecular Formula: C9H15ClN2O2S
Molecular Weight: 250.74

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride

CAS No.: 2138157-05-6

Cat. No.: VC6928342

Molecular Formula: C9H15ClN2O2S

Molecular Weight: 250.74

* For research use only. Not for human or veterinary use.

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride - 2138157-05-6

Specification

CAS No. 2138157-05-6
Molecular Formula C9H15ClN2O2S
Molecular Weight 250.74
IUPAC Name N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride
Standard InChI InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
Standard InChI Key ZWIUPNGELQLHCT-UHFFFAOYSA-N
SMILES CN(C1=CC=CC(=C1)CN)S(=O)(=O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride belongs to the aryl sulfonamide class, characterized by a methanesulfonamide (–SO₂NH–) group linked to a methyl-substituted phenyl ring. The aminomethyl (–CH₂NH₂) substituent at the phenyl ring’s para position introduces both basicity and hydrogen-bonding potential, which may influence its pharmacokinetic and pharmacodynamic properties . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in biological systems .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₅ClN₂O₂S
Molecular Weight250.75 g/mol
CAS Number2138157-05-6
AppearancePowder
Melting Point201–203°C
Purity≥95%
Storage ConditionsRoom temperature

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride are publicly disclosed, analogous methods for related sulfonamides suggest a multi-step process involving:

  • Amine Protection and Sulfonylation: Reaction of 3-(aminomethyl)aniline with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide intermediate.

  • N-Methylation: Introduction of the methyl group via alkylating agents such as methyl iodide.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A patent detailing the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B) provides indirect insights into optimizing such reactions, emphasizing cost-effective reagents and avoiding Boc (tert-butoxycarbonyl) protection strategies . For instance, the use of methacrylic anhydride instead of Boc-protected intermediates reduced raw material costs by 66% in comparative studies .

Process Optimization

Key considerations for scaling production include:

  • Temperature Control: Maintaining reactions at 0–5°C during exothermic steps to prevent byproduct formation .

  • Solvent Selection: Polar aprotic solvents like tetrahydrofuran (THF) or toluene improve yield during sulfonylation .

  • Purification: Liquid-liquid extraction and recrystallization ensure high purity, as evidenced by nuclear magnetic resonance (NMR) data in patent examples .

Biological Applications and Research Findings

Anti-Inflammatory Activity

Sulfonamides are known to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Molecular docking simulations predict that the aminomethylphenyl group enhances binding affinity to COX-2’s hydrophobic pocket, potentially reducing prostaglandin synthesis.

Neuroprotective Effects

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves and lab coat
H319: Eye irritationUse safety goggles

Comparison with Structural Analogs

Sulfonamide Derivatives

Unlike simpler sulfonamides (e.g., sulfamethoxazole), N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride’s aromatic aminomethyl group enhances its binding versatility, enabling interactions with both hydrophobic and polar residues in enzyme active sites. This structural nuance may explain its broader therapeutic potential compared to traditional antibacterial sulfonamides.

Cationic Amphiphilic Drugs (CADs)

The compound shares features with CADs like amitriptyline, which accumulate in lysosomes. Its protonatable amine group could facilitate lysosomotropism, a property exploitable for drug delivery but potentially linked to phospholipidosis.

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